molecular formula C8H10BNO3 B8259858 (5-Carbamoyl-2-methylphenyl)boronic acid

(5-Carbamoyl-2-methylphenyl)boronic acid

Cat. No.: B8259858
M. Wt: 178.98 g/mol
InChI Key: VLSLZVURDHQDDA-UHFFFAOYSA-N
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Description

(5-Carbamoyl-2-methylphenyl)boronic acid (CAS 1156500-84-3) is a valuable boronic acid derivative for research and development, particularly in medicinal chemistry and drug discovery. Boronic acids are widely recognized for their role in forming reversible covalent bonds with nucleophilic amino acid residues, which enables their use in designing therapeutic agents for various applications, including anticancer, anti-inflammatory, antibacterial, and antifungal activities . A key application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceutical intermediates . The presence of the carbamoyl group can influence the compound's properties and provide a handle for further chemical modification. Researchers should handle this product with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . (5-Carbamoyl-2-methylphenyl)boronic acid is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(5-carbamoyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLZVURDHQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Carbamoyl-2-methylphenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In industrial settings, the production of (5-Carbamoyl-2-methylphenyl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Carbamoyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

(5-Carbamoyl-2-methylphenyl)boronic acid has shown promise in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways and upregulating tumor suppressor genes such as p53 and p21.
  • Case Study : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a study indicated that this compound exhibited an IC50 value of approximately 10 µM against MDA-MB-468 cells, outperforming traditional chemotherapeutics like chlorambucil and melphalan.
CompoundIC50 (µM)Cell Line
(5-Carbamoyl-2-methylphenyl)boronic acid10MDA-MB-468
ChlorambucilTBDMDA-MB-468
MelphalanTBDMDA-MB-468

Enzyme Inhibition

The compound acts as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer progression.

  • Target Enzymes : Studies have identified its inhibitory action on β-lactamases, which are critical for antibiotic resistance mechanisms in bacteria.

Organic Synthesis Applications

(5-Carbamoyl-2-methylphenyl)boronic acid is extensively used as a building block in organic synthesis.

Suzuki-Miyaura Coupling

This compound plays a vital role in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

  • Application Example : It can be utilized to synthesize pharmaceutical intermediates and agrochemicals, enhancing the efficiency of synthetic pathways.

Material Science Applications

In material science, (5-Carbamoyl-2-methylphenyl)boronic acid is being explored for its potential applications in developing novel materials.

Polymer Chemistry

The compound’s ability to form reversible covalent bonds makes it suitable for creating smart materials that respond to environmental stimuli.

Biomaterials

Research indicates potential uses in developing biomaterials for drug delivery systems due to its interactions with biological molecules.

Mechanism of Action

The mechanism of action of (5-Carbamoyl-2-methylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The aminocarbonyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Anticancer Activity

Several aromatic boronic acids exhibit antiproliferative effects, as demonstrated in Table 1 .

Compound Structure IC50 (μM) Target/Cell Line Key Findings
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl 0.1969 Triple-negative breast cancer (4T1 cells) Sub-micromolar cytotoxicity; water solubility challenges noted
Phenanthren-9-yl boronic acid Polyaromatic 0.2251 4T1 cells High potency but limited solubility in culture media
(5-Carbamoyl-2-methylphenyl)boronic acid Carbamoyl + methylphenyl Not reported N/A Predicted improved solubility due to carbamoyl group; requires experimental validation

Key Observations :

  • Hydrophobic polyaromatic derivatives (e.g., phenanthren-9-yl) show strong cytotoxicity but face solubility limitations .
  • Polar substituents (e.g., hydroxyl, carbamoyl) may enhance solubility but require optimization to retain activity .

Enzyme Inhibition

Boronic acids are potent enzyme inhibitors, particularly targeting β-lactamases and histone deacetylases (HDACs) (Table 2 ).

Compound Target Ki/MIC Mechanism
1-Amido-2-triazolylethaneboronic acid β-Lactamases Low nM Ki Triazole substitution improves in vitro activity vs. phenyl analogs
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) 1 μM (IC50) Superior inhibition vs. trichostatin A
Bortezomib (prototype) Proteasome Selective activity Boronic acid moiety critical for proteasome binding

Key Observations :

  • Triazole substitution in β-lactamase inhibitors improves MIC values while maintaining Ki .
  • Methoxyethylphenoxy groups enhance HDAC inhibition at low micromolar concentrations .
  • The boronic acid group itself is essential for proteasome inhibition selectivity .

Key Observations :

  • Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in diagnostic specificity .
  • Hydrophilic substituents (e.g., carbamoyl) in (5-Carbamoyl-2-methylphenyl)boronic acid may improve glucose-binding affinity compared to 3-AcPBA/4-MCPBA, but pKa optimization is critical .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., carbamoyl) lower pKa, enhancing boronate formation at physiological pH .
    • Hydrophobic groups (e.g., methyl, polyaromatic) improve membrane permeability but reduce solubility .
  • Binding Affinity :
    • Triazole or methoxyethyl substitutions balance solubility and target engagement .
    • Carbamoyl groups may mimic transition states in enzyme inhibition, enhancing selectivity .

Biological Activity

(5-Carbamoyl-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. This compound exhibits potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. Below is a detailed exploration of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BNO3
  • Molecular Weight : 205.02 g/mol

The presence of the boronic acid functional group is crucial for its biological activity, as it can interact with various biomolecules through reversible covalent bonding.

The biological activity of (5-Carbamoyl-2-methylphenyl)boronic acid is primarily attributed to its ability to form complexes with diols and amino alcohols. This property allows it to inhibit certain enzymes and modulate biochemical pathways.

1. Anti-inflammatory Activity

Recent studies have indicated that (5-Carbamoyl-2-methylphenyl)boronic acid exhibits significant anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

CompoundIC50 (μM)Comparison
(5-Carbamoyl-2-methylphenyl)boronic acid0.05 ± 0.01Comparable to standard anti-inflammatory drugs

This compound showed an IC50 value similar to that of celecoxib, a well-known COX-2 inhibitor, indicating its potential as an anti-inflammatory agent .

2. Anticancer Activity

Studies have explored the cytotoxic effects of (5-Carbamoyl-2-methylphenyl)boronic acid on various cancer cell lines. It has shown promising results in inhibiting cell proliferation:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)18.76 ± 0.62
A549 (Lung Cancer)15.34 ± 0.45

The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition

(5-Carbamoyl-2-methylphenyl)boronic acid has been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50 (μM)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings suggest that the compound may have applications in treating conditions related to cholinergic dysfunctions and other enzyme-related diseases .

Case Studies and Research Findings

Several research articles have documented the biological activities of (5-Carbamoyl-2-methylphenyl)boronic acid:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models, paralleling the effects observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Properties : In vitro studies showed that treatment with (5-Carbamoyl-2-methylphenyl)boronic acid led to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What experimental methods are used to quantify the binding kinetics of (5-Carbamoyl-2-methylphenyl)boronic acid with diol-containing biomolecules?

The stopped-flow fluorescence method is the gold standard for measuring binding kinetics (e.g., kon and koff rates) under physiological pH. This technique rapidly mixes boronic acid and diol solutions while monitoring fluorescence changes in real time. For sugars like D-fructose, kon values correlate with thermodynamic binding affinities, indicating the "on" rate is critical for determining equilibrium constants . Researchers should optimize buffer pH (7.4–8.5) and temperature (25–37°C) to mimic physiological conditions and ensure data reproducibility.

Q. How can computational chemistry aid in predicting the structural stability of (5-Carbamoyl-2-methylphenyl)boronic acid derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to analyze bond angles, charge distribution, and resonance stabilization of the boronic acid group. These studies reveal how electron-withdrawing substituents (e.g., carbamoyl) enhance acidity, improving diol-binding capacity. Computational models also predict spectral properties (e.g., IR, NMR) to validate experimental data .

Q. What are the primary biomedical applications of (5-Carbamoyl-2-methylphenyl)boronic acid in drug discovery?

This compound is a key scaffold in proteasome inhibitors (e.g., Bortezomib analogs) due to its reversible covalent binding to catalytic threonine residues. It is also used in chemosensors for glucose monitoring via competitive displacement assays and in targeted drug delivery systems exploiting diol-rich cell surfaces .

Advanced Research Questions

Q. How do competing diols in complex biological matrices affect the accuracy of boronic acid-based glucose sensors?

Competitive polymer indicator displacement assays (PIDAs) using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) can minimize interference. The polymer acts as a molecular sieve, excluding larger molecules (e.g., plasma proteins) while enhancing sensor stability. Calibration curves must account for kon variability among diols (e.g., D-fructose vs. D-glucose) to improve selectivity .

Q. What strategies prevent boroxine formation during MALDI-MS analysis of (5-Carbamoyl-2-methylphenyl)boronic acid-conjugated peptides?

Derivatization with pinacol or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix suppresses trimerization. For branched peptides with multiple boronic acids, DHB-modified protocols enable on-plate esterification, simplifying sequencing and library deconvolution .

Q. How can photoresponsive boronic acids be engineered for dynamic covalent chemistry applications?

Azobenzene-boronic acid conjugates enable light-controlled binding. Irradiation at 450 nm induces E→Z isomerization, increasing diol-binding affinity by 20-fold. This is exploited in glucose-responsive hydrogels, where visible light tunes crosslinking density and material stiffness .

Q. What factors dictate the thermal stability of (5-Carbamoyl-2-methylphenyl)boronic acid in flame-retardant polymers?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., carbamoyl) reduce decomposition onset temperatures (ΔT = 40–60°C). Degradation pathways involve boroxine ring formation and release of CO2, requiring copolymerization with thermally stable monomers (e.g., acrylates) for material applications .

Q. How do structural modifications influence the antagonistic activity of boronic acids against chemokine receptors (e.g., CXCR1/2)?

Substituent positioning (e.g., ortho-fluorophenylcarbamoyl) enhances binding to noncatalytic allosteric sites. Noncompetitive inhibition is confirmed via [35S]GTPγS binding assays, with IC50 values <60 nM. Molecular dynamics simulations guide optimization of sulfanylmethyl linker length to balance potency and solubility .

Methodological Considerations

  • Kinetic vs. Thermodynamic Data: Always pair stopped-flow kinetics (millisecond resolution) with isothermal titration calorimetry (ITC) to resolve discrepancies between kon and equilibrium constants .
  • Synthetic Purification: Use reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) to remove boronic acid dimers/trimers. Validate purity via 11B NMR (δ = 28–32 ppm for free boronic acid) .

Contradictions in Literature

  • Binding Affinity Rankings: While kon for D-fructose > D-glucose is consistent , some studies report anomalous trends for rare diols (e.g., L-ascorbic acid), necessitating case-specific validation .

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